1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea
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Description
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
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Scientific Research Applications
Anti-Acetylcholinesterase Activity
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length between pharmacophoric moieties, indicating a potential for therapeutic applications in diseases such as Alzheimer's, where acetylcholinesterase inhibitors are of interest. The research showed that linear ethoxyethyl chains in these compounds can maintain high inhibitory activities, with the optimal chain length corresponding to five methylene groups for efficient interaction with enzyme binding sites (Vidaluc et al., 1995).
Lossen Rearrangement Synthesis of Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for the synthesis of ureas from carboxylic acids. This approach is noted for its good yields without racemization under milder conditions, suggesting its utility in the synthesis of urea-based compounds for various applications. The process is environmentally friendly and cost-effective, highlighting its potential for large-scale synthesis (Thalluri et al., 2014).
Antioxidant Activity of Urea Derivatives
The preparation and characterization of a 3-(4-hydroxy-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-yl)-2H-chromen-2-one derivative demonstrated significant antioxidant activities. This research highlights the potential of urea derivatives in contributing to antioxidant applications, with the derivative showing high scavenging activity against DPPH radical, indicating its potential as an antioxidant agent (Abd-Almonuim et al., 2020).
Cyclodextrin Complexation for Molecular Devices
Cyclodextrin complexation with stilbene derivatives linked to urea has been explored for the self-assembly of molecular devices. This research points to the innovative use of urea derivatives in developing molecular structures that can undergo photoisomerization, serving as potential components for molecular devices and nanotechnology applications (Lock et al., 2004).
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-16(18-15-4-3-9-23-15)17-7-1-2-8-20-12-5-6-13-14(10-12)22-11-21-13/h3-6,9-10H,7-8,11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJGOAAGBLAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.